TYK2 JH2-IN-48

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TYK2 JH2-IN-48 is a novel highly potent and selective TYK2 JH2 inhibitor, providing robust inhibition in a mouse IL-12-induced IFNγ pharmacodynamic model as well as efficacy in an IL-23 and IL-12-dependent mouse colitis model.

Applications De Recherche Scientifique

Role in Mediating Pro-inflammatory Cytokine Signaling

TYK2 JH2-IN-48 is significant in mediating the signaling of pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferons. This compound potently inhibits IL-23 and IFNα signaling in cellular assays, demonstrating its role in controlling inflammatory responses (Moslin et al., 2019).

Structural and Functional Insights

The TYK2 JH2 domain, targeted by this compound, binds ATP but is catalytically inactive. Its structure and ATP-binding characteristics are crucial for modulating TYK2 activity, highlighting the importance of this domain in TYK2 function (Min et al., 2015).

Application in Autoimmune Disease Models

This compound showed efficacy in mouse models of autoimmune diseases. It provided robust inhibition in an IL-12-induced IFNγ pharmacodynamic model and efficacy in an IL-23 and IL-12-dependent mouse colitis model. This suggests its potential for treating autoimmune conditions (Moslin et al., 2019).

Implications in Drug Development

The characteristics of this compound offer insights into developing highly selective allosteric TYK2 inhibitors for treating autoimmune diseases. These inhibitors target the pseudokinase domain of TYK2, differing from traditional orthosteric inhibitors (Chang et al., 2019).

TYK2 Inhibition in Immune-Mediated Inflammatory Diseases

This compound's ability to inhibit TYK2 has implications for treating various immune-mediated inflammatory diseases (IMID). Its selective inhibition mechanism holds promise for more targeted therapies with fewer side effects (Rusiñol & Puig, 2023).

Advancement in JAK Inhibitor Therapeutics

This compound represents a novel approach in the development of Janus kinase (JAK) inhibitors, specifically targeting TYK2. Its selectivity and mechanism of action are critical for advancing JAK inhibitor therapeutics for autoimmune diseases (Wrobleski et al., 2019).

Propriétés

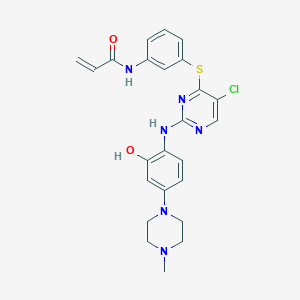

Formule moléculaire |

C18H15D3N6O3S |

|---|---|

Poids moléculaire |

401.4593 |

Nom IUPAC |

N-(Methyl-d3)-4-((2-(methylsulfonyl)phenyl)amino)-6-(pyridin-2-ylamino)pyridazine-3-carboxamide |

InChI |

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3 |

Clé InChI |

KUHISBZXQSKCLH-FIBGUPNXSA-N |

SMILES |

O=C(C1=NN=C(NC2=NC=CC=C2)C=C1NC3=CC=CC=C3S(=O)(C)=O)NC([2H])([2H])[2H] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TYK2 JH2-IN-48 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)